2,3,3-Trimethylbutanoic acid
Overview
Description
2,3,3-Trimethylbutanoic acid is an organic compound with the molecular formula C7H14O2. It is a branched-chain carboxylic acid, known for its unique structural configuration, which includes three methyl groups attached to the butanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of isobutyric acid with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,3,3-trimethylbutyronitrile. This process typically requires a metal catalyst such as palladium on carbon and is conducted under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethylbutanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Acid chlorides
Scientific Research Applications
2,3,3-Trimethylbutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,3-Trimethylbutanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes, influence metabolic pathways, and affect cellular processes .
Comparison with Similar Compounds
- 2-Methylbutanoic acid
- 3-Methylbutanoic acid
- 2,2-Dimethylbutanoic acid
Comparison: 2,3,3-Trimethylbutanoic acid is unique due to the presence of three methyl groups on the butanoic acid backbone, which imparts distinct steric and electronic properties. Compared to 2-Methylbutanoic acid and 3-Methylbutanoic acid, it has a higher degree of branching, leading to different reactivity and physical properties. 2,2-Dimethylbutanoic acid, while also branched, differs in the position of the methyl groups, resulting in variations in chemical behavior and applications .
Properties
IUPAC Name |
2,3,3-trimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBXYVICWFMUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380771 | |
Record name | 2,3,3-trimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19910-29-3 | |
Record name | 2,3,3-trimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3-trimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of racemic 2,3,3-Trimethylbutanoic acid?
A1: Racemic this compound crystallizes from acetone solution incorporating water of crystallization, forming a structure denoted as (C7H14O3·0.5H2O). The crystal structure reveals extensive intermolecular hydrogen bonding between the hydroxy and carboxylic acid groups. This hydrogen bonding leads to the formation of polymeric networks within the crystal lattice. []
Q2: How can 2-Amino-2,3,3-trimethylbutanamide be synthesized in its optically pure form?
A2: The synthesis begins with the preparation of racemic 2-Acetamido-2,3,3-trimethylbutanoic acid from pinacolone in a three-step process. Resolution of this racemic mixture is then achieved using quinine, which selectively crystallizes with one enantiomer. This allows for the isolation of optically pure (S)-2-Amino-2,3,3-trimethylbutanamide. All intermediates and the final product can be characterized using various spectroscopic methods. []
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